N-phenylquinolin-4-amine
Overview
Description
N-phenylquinolin-4-amine is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal chemistry and industrial processes due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
N-Phenylquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is an important class of enzymes that play an essential role in virtually all major disease areas . It is one of the most attractive targets for treating cancer and is found to be overexpressed in at least 70% of human cancers .
Mode of Action
This compound interacts with its target, the EGFR kinase, through a process that involves molecular docking of inhibitors followed by their quantum mechanical optimization within a 300 atom cluster model of the EGFR active site . Pairwise computations of the interaction energies with each active site residue are performed .
Biochemical Pathways
The interaction of this compound with EGFR kinase affects intracellular signal-transduction pathways . Dysfunction in these signaling pathways is a major cause of cancer cell proliferation and survival .
Result of Action
The result of this compound’s action is the inhibition of EGFR kinase, which plays a crucial role in the modulation of many diseases in humans . This inhibition can lead to the prevention of cancer cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
N-phenylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by phosphorylating specific proteins. This compound interacts with epidermal growth factor receptor kinase, a protein kinase involved in cell signaling pathways that control cell growth and survival . The interaction between this compound and epidermal growth factor receptor kinase is characterized by binding to the active site of the enzyme, leading to its inhibition.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of epidermal growth factor receptor kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways that promote cell growth and survival . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of cell growth and increased apoptosis . High doses of this compound may also result in toxic or adverse effects, such as damage to normal cells and tissues. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing its potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination from the body. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target proteins and enzymes, ultimately determining its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylquinolin-4-amine can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen, metal catalysts (e.g., palladium on carbon).
Substitution: Acyl chlorides, alkyl halides, Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated quinoline derivatives.
Scientific Research Applications
N-phenylquinolin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-phenylnaphthalen-1-amine
- N-phenylpyrimidin-4-amine
- N-phenylpyridin-2-amine
Uniqueness
N-phenylquinolin-4-amine stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its quinoline backbone, combined with the phenyl and amine groups, allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
N-phenylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUTGBOQZQBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408552 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30696-07-2 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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